![molecular formula C27H51BBr6O9 B14478910 tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate CAS No. 68555-83-9](/img/structure/B14478910.png)
tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate is a complex organoboron compound It is characterized by the presence of brominated alkyl groups and borate ester functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate typically involves the reaction of boric acid or borate esters with brominated alcohols. The reaction conditions often require the use of a solvent such as toluene or dichloromethane, and a catalyst like sulfuric acid to facilitate esterification. The process may involve heating under reflux to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters would be essential to ensure product quality and safety.
化学反応の分析
Types of Reactions
Tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate can undergo various chemical reactions, including:
Oxidation: The brominated alkyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The compound can be reduced to remove bromine atoms, potentially forming less brominated derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s brominated groups may interact with biological molecules, making it useful in biochemical studies.
Medicine: There is potential for its use in drug development, particularly in designing boron-containing pharmaceuticals.
Industry: Its flame-retardant properties make it a candidate for use in materials that require enhanced fire resistance.
作用機序
The mechanism by which tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate exerts its effects involves the interaction of its brominated alkyl groups with various molecular targets. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The borate ester functionality may also play a role in stabilizing these intermediates and facilitating their reactivity.
類似化合物との比較
Similar Compounds
Tris(2,3-dibromopropyl) phosphate: Another brominated flame retardant with similar applications.
Tris(2,3-dibromopropyl) isocyanurate: Used in similar contexts, particularly in materials science and industry.
Uniqueness
Tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate is unique due to its specific combination of brominated alkyl groups and borate ester functionalities
特性
CAS番号 |
68555-83-9 |
|---|---|
分子式 |
C27H51BBr6O9 |
分子量 |
1009.9 g/mol |
IUPAC名 |
tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate |
InChI |
InChI=1S/C27H51BBr6O9/c1-4-25(13-35,16-38-10-22(32)7-29)19-41-28(42-20-26(5-2,14-36)17-39-11-23(33)8-30)43-21-27(6-3,15-37)18-40-12-24(34)9-31/h22-24,35-37H,4-21H2,1-3H3 |
InChIキー |
ZRTVLFVQRKJFCJ-UHFFFAOYSA-N |
正規SMILES |
B(OCC(CC)(CO)COCC(CBr)Br)(OCC(CC)(CO)COCC(CBr)Br)OCC(CC)(CO)COCC(CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


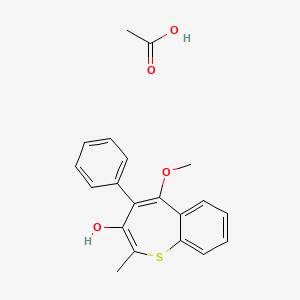
![2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene](/img/structure/B14478836.png)

![2-[(2H-1,3,2-Benzodioxarsol-2-yl)oxy]phenol](/img/structure/B14478838.png)
![{[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B14478846.png)

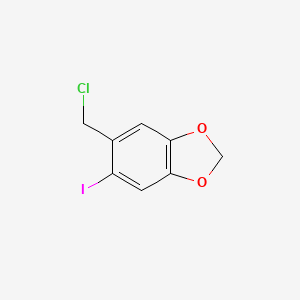
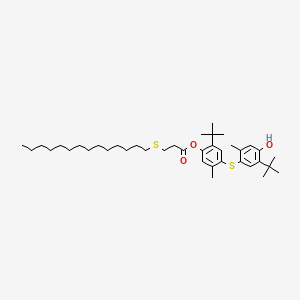
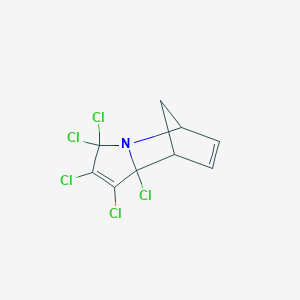
![Methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B14478867.png)
![(E)-1-(4-Ethoxyphenyl)-N-[4-(3-methoxypropyl)phenyl]methanimine](/img/structure/B14478878.png)
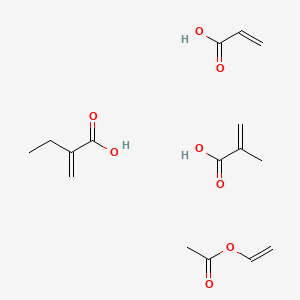
![4-methyl-14-oxa-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaen-3-one](/img/structure/B14478890.png)
![Bicyclo[4.3.2]undeca-7,10-diene](/img/structure/B14478891.png)
